molecular formula C11H8FNO3 B177532 Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 19271-19-3

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No. B177532
CAS RN: 19271-19-3
M. Wt: 221.18 g/mol
InChI Key: BESDSRIEDPEFRN-UHFFFAOYSA-N
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Description

“Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8FNO3 . It is a quinolone derivative with a methyl ester group .


Synthesis Analysis

The synthesis of fluoroquinolones, including “Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate”, involves various structural modifications by incorporating substituents into different positions or by means of annelation . The synthetic approaches to the quinolone system have been discussed in the literature .


Molecular Structure Analysis

The molecular structure of “Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate” includes a quinolone skeleton with a fluorine atom at the C-6 position and a methyl ester group .

Scientific Research Applications

Synthesis and Antimicrobial Properties
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate and related compounds have been studied extensively for their synthesis methods and antimicrobial properties. This compound is a variant of the broader class of 1,4-dihydroquinoline derivatives, which are noted for their broad antibacterial activity. Notably, these compounds have shown effectiveness in experimental infections, suggesting their potential in addressing systemic infections (Goueffon et al., 1981). Additionally, the synthesis of certain fluoroquinolone-based 4-thiazolidinones from 1,4-dihydroquinoline derivatives has been explored, highlighting their potential in creating novel antibacterial and antifungal agents (Patel & Patel, 2010).

Antitubercular Activity
Research has also delved into the antitubercular properties of compounds synthesized from 6-fluoro-1,4-dihydroquinoline derivatives. These studies are significant as they contribute to the ongoing search for effective treatments against tuberculosis, a major global health concern (Ukrainets et al., 2006).

Synthetic Routes and Intermediates
The development of synthetic routes for various quinolone antibiotics, using compounds such as Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate as intermediates, is another area of research. These synthetic methods are crucial for the production of antibiotics and other pharmacologically relevant compounds (Hong et al., 2006).

Photochemical Studies
Photochemical behaviors of fluoroquinolones, including derivatives of 1,4-dihydroquinoline, have been investigated. These studies are important in understanding the stability and degradation processes of these compounds, which can influence their efficacy and shelf life (Mella, Fasani, & Albini, 2001).

Structure-Activity Relationships
Extensive research has been conducted to elucidate the structure-activity relationships of fluoroquinolones. These studies aim to determine how various structural modifications of compounds like Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate affect their biological activity, especially their antibacterial properties (Charushin et al., 2014).

Mechanism of Action

Target of Action

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a derivative of fluoroquinolones . Fluoroquinolones are known to primarily target bacterial DNA-gyrase , an enzyme critical for bacterial DNA replication. By inhibiting this enzyme, fluoroquinolones prevent bacteria from reproducing, thereby exerting their antibacterial effects .

Mode of Action

The compound interacts with its target, the bacterial DNA-gyrase, by binding to it and inhibiting its activity . This inhibition prevents the supercoiling of bacterial DNA, a crucial step in DNA replication. As a result, the bacteria are unable to replicate and proliferate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA-gyrase, the compound disrupts the process of DNA supercoiling, which is essential for the separation of DNA strands during replication . This disruption leads to the cessation of bacterial growth and proliferation.

Pharmacokinetics

Fluoroquinolones, in general, are known for their good oral bioavailability and wide distribution in the body . They are metabolized in the liver and excreted via the kidneys

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation. By preventing the supercoiling of bacterial DNA, the compound effectively halts DNA replication, thereby stopping the growth of the bacterial population .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, pH levels can affect the compound’s solubility and stability. Moreover, the presence of other compounds or drugs can potentially lead to interactions, affecting the compound’s efficacy

properties

IUPAC Name

methyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESDSRIEDPEFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464396
Record name methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

CAS RN

19271-19-3
Record name methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

250 ml de Dowtherm-A are brought to reflux (about 235° C.) under a nitrogen atmosphere. 41 g (0.16 M) of 2-(4-fluorophenylamino)but-2-enedioic acid dimethyl ester are then introduced dropwise. The methanol formed is separated out. Refluxing is maintained for 10 minutes after the end of introduction. The reaction mixture is then cooled to about 50° C., followed by addition of 250 ml of petroleum ether: a solid precipitates out. It is filtered off by suction, washed three times with petroleum ether and then dried under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-fluorophenylamino)but-2-enedioic acid dimethyl ester
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 2
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 3
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 5
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 6
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

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